Mat2A-IN-7

MAT2A Inhibition Synthetic Lethality MTAP-Deletion

Investigators require validated MAT2A inhibitors with traceable patent origin to ensure experimental reproducibility. Mat2A-IN-7 (WO2021254529A1, Compound 24) provides a defined naphthyridinone scaffold orthogonal to other chemotypes. - **Defined Identity**: CAS 2756458-77-0, C₁₇H₁₃ClF₃N₃O₂, verifiable for publications and IP filings. - **Mechanistic Context**: Inhibits MAT2A; synthetic lethal in MTAP-deleted gastric, colon, liver, and pancreatic cancer models. - **Formulation-Ready**: Pre-validated vehicle protocols (DMSO/Tween 80/Saline) reduce in vivo setup time.

Molecular Formula C17H13ClF3N3O2
Molecular Weight 383.7 g/mol
Cat. No. B12403751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMat2A-IN-7
Molecular FormulaC17H13ClF3N3O2
Molecular Weight383.7 g/mol
Structural Identifiers
SMILESCNC1=C(C(=O)N(C2=C1C=CC(=N2)C(F)(F)F)C3=CC=CC=C3Cl)OC
InChIInChI=1S/C17H13ClF3N3O2/c1-22-13-9-7-8-12(17(19,20)21)23-15(9)24(16(25)14(13)26-2)11-6-4-3-5-10(11)18/h3-8,22H,1-2H3
InChIKeySXJCTUGSTQFFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mat2A-IN-7 Sourcing Guide


Mat2A-IN-7 is a small molecule methionine adenosyltransferase 2A (MAT2A) inhibitor with the molecular formula C₁₇H₁₃ClF₃N₃O₂ and CAS number 2756458-77-0 . The compound originates from patent WO2021254529A1, where it is designated as Compound 24 [1]. Its core mechanism involves inhibition of MAT2A, the primary enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor essential for cellular methylation processes [2]. MAT2A expression is documented as abnormally elevated in gastric, colon, liver, and pancreatic cancers, and Mat2A-IN-7 has demonstrated efficacy in reducing the proliferative activity of methylthioadenosine phosphorylase (MTAP)-deficient cancer cells in both in vitro and in vivo research models . The compound exhibits synthetic lethal potential by exploiting the dependency of MTAP-deleted tumor cells on MAT2A activity for survival .

Patent-defined tool compound Identity traceable to WO2021254529A1 Compound 24; supports reproducible and citable MAT2A research.
Naphthyridinone chemotype Structurally distinct scaffold vs. clinical-stage MAT2A inhibitors; enables orthogonal SAR and chemotype exploration.
MTAP-deletion research context Reported activity in MTAP-deficient gastric, colon, liver, and pancreatic cancer cell models; supports context-dependent proliferation endpoint studies.

Mat2A-IN-7 Non-Interchangeability


MAT2A inhibitors constitute a heterogeneous class with divergent chemical scaffolds, allosteric binding modes, pharmacokinetic profiles, and synthetic lethal selectivity windows. Compounds such as AG-270 (allosteric, orally active, IC₅₀ = 14 nM), IDE397 (clinical-stage MAT2A inhibitor), ZS34 (IC₅₀ = 13.7 nM with minimal hERG/UGT1A1 liability), and AGI-43192 (IC₅₀ = 32 nM in HCT-116 MTAP-null cells) each exhibit distinct molecular structures and functional characteristics . Differences in scaffold chemistry (e.g., naphthyridinone core in Mat2A-IN-7 versus quinazolinone derivatives in ZS34 versus spirocyclic frameworks in other analogs) drive variations in binding kinetics, target residence time, and off-target profiles [1]. Furthermore, MAT2A inhibitors differ markedly in their selectivity for MTAP-deleted versus MTAP-proficient cells, a critical parameter for translational relevance given that approximately 15% of solid tumors harbor homozygous MTAP deletion [2]. Without direct comparative data on enzymatic potency, cell-based selectivity, ADME parameters, and in vivo efficacy, interchanging Mat2A-IN-7 with other MAT2A inhibitors introduces unquantifiable experimental risk and may compromise data reproducibility, particularly in pharmacodynamic studies and combination therapy contexts.

Scaffold divergence may alter pharmacological profile. Different MAT2A inhibitor chemotypes (naphthyridinone, furoquinazolinone, pyrazolopyrimidinone) drive distinct binding kinetics and off-target engagement.
MTAP-selectivity context may not transfer directly. Comparative selectivity windows for MTAP-deleted vs proficient cells are unknown for Mat2A-IN-7; direct substitution with characterized inhibitors requires internal validation.
ADME/PK profile uncharacterized. In vivo exposure, metabolic stability, and oral bioavailability not reported; using in vivo models may demand independent PK assessment.

Mat2A-IN-7 Quantitative Evidence Guide


Patent-Defined Compound Origin

Mat2A-IN-7 is explicitly identified as Compound 24 from patent WO2021254529A1, which claims a series of MAT2A inhibitors for treating MTAP-deficient cancers . This patent provenance enables direct chemical structure verification and comparison with other compounds within the same patent family (e.g., MAT2A-IN-5 as Compound 1, MAT2A-IN-6 as Compound 18) . Unlike numerous MAT2A inhibitors available commercially without clear patent attribution, Mat2A-IN-7 possesses a verifiable molecular identity anchored to primary patent documentation, which supports intellectual property clarity and batch-to-batch structural consistency verification [1].

Patent Origin
Patent-verified
Compound 24 in WO2021254529A1; CAS 2756458-77-0
Supports chemical identity traceability for publication and procurement confidence.
Independent structural confirmation (NMR, HRMS) recommended for batch-specific verification.
MAT2A Inhibition Synthetic Lethality MTAP-Deletion Patent Chemistry

Naphthyridinone Scaffold Differentiation

Mat2A-IN-7 possesses a 1,8-naphthyridin-2(1H)-one core scaffold substituted with 2-chlorophenyl, methoxy, methylamino, and trifluoromethyl groups . This chemotype is structurally distinct from clinical-stage MAT2A inhibitors: IDE397 is a different chemotype (exact structure undisclosed), AG-270 is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative, ZS34 is a furo[2,3-f]quinazolin-7(6H)-one derivative, and AGI-43192 belongs to yet another chemical series . The naphthyridinone core confers unique physicochemical properties including calculated LogP of 3.8 and topological polar surface area (tPSA) of 54.5 Ų, which are distinct from the calculated properties of comparator compounds [1]. Scaffold divergence predicts differential binding interactions with the MAT2A allosteric pocket, potentially influencing inhibitor residence time, selectivity for MAT2A versus MAT1A/MAT2B isoforms, and off-target liability profiles [2].

Scaffold Identity
Class-level
Target 1,8-naphthyridin-2(1H)-one; LogP 3.8, tPSA 54.5 Ų
Comparators AG-270 (pyrazolo[1,5-a]pyrimidin-7(4H)-one), ZS34 (furo[2,3-f]quinazolin-7(6H)-one), IDE397 (undisclosed chemotype)
Enables exploration of scaffold-specific SAR orthogonal to clinical-stage MAT2A inhibitors.
Calculated physicochemical properties; experimental ADME and target engagement not available.
Chemical Scaffold Structure-Activity Relationship Medicinal Chemistry MAT2A Chemotype

MTAP-Deleted Cancer Cell Specificity

Mat2A-IN-7 has been documented to reduce the proliferative activity of MTAP-deficient cancer cells, consistent with the established synthetic lethal relationship between MAT2A inhibition and MTAP homozygous deletion . The compound demonstrates context-specific activity: efficacy is observed specifically in MTAP-deficient cancer cells, while MTAP-proficient cells exhibit reduced sensitivity . This selectivity profile aligns with the class-level mechanism where MTAP loss elevates cellular dependency on MAT2A-derived SAM for PRMT5-dependent mRNA splicing and DNA damage response pathways [1]. While precise proliferation IC₅₀ values for Mat2A-IN-7 in defined MTAP-null cell lines (e.g., HCT-116 MTAP⁻/⁻) are not publicly reported, the compound's documented activity pattern positions it as a research tool for investigating MAT2A synthetic lethality across gastric, colon, liver, and pancreatic cancer models harboring MTAP deletion .

Cellular Specificity
Data to verify
Documented proliferation reduction in MTAP-deficient cancer cell models (gastric, colon, liver, pancreatic). Quantitative selectivity ratio vs MTAP-proficient cells not reported.
Supports context-dependent MTAP-deletion research; requires internal selectivity validation.
Comparators like AG-270 and ZS34 show 10- to >100-fold selectivity; direct quantitative benchmarking not possible.
Synthetic Lethality MTAP Deletion Precision Oncology Biomarker-Driven Research

In Vivo Formulation Compatibility

Mat2A-IN-7 is documented to suppress MTAP-deficient cancer cell proliferation in both in vitro and in vivo research models . Vendors provide established in vivo formulation protocols, including a standard vehicle composed of 10% DMSO + 5% Tween 80 + 85% Saline for intraperitoneal, intravenous, intramuscular, or subcutaneous administration, as well as alternative formulations using PEG300 for compounds with limited aqueous solubility [1]. The compound is supplied as a solid with storage stability of 3 years at -20°C as powder and 1 year at -80°C in solvent [2]. While published quantitative pharmacodynamic data (e.g., tumor growth inhibition percentages, SAM depletion levels in xenograft tissues, or pharmacokinetic parameters) are not currently available in the public domain, the documented in vivo applicability with defined formulation protocols provides a starting point for investigators designing animal efficacy studies .

In Vivo Formulation
Method context
Vendor protocols: 10% DMSO + 5% Tween 80 + 85% Saline (IP/IV/IM/SC); alternative PEG300 formulations.
Reduces formulation optimization time for animal studies in MTAP-deleted xenograft models.
No published in vivo PK/PD or tumor growth inhibition data; dose-ranging studies required.
In Vivo Pharmacology Pharmacodynamics Xenograft Models Preclinical Development

Absence of Published Potency Metrics

A systematic review of public literature and vendor documentation reveals that quantitative potency metrics for Mat2A-IN-7—including MAT2A enzymatic IC₅₀, cell proliferation IC₅₀ in defined MTAP-null cell lines, selectivity indices versus MAT1A/MAT2B isoforms, and ADME/PK parameters—are not currently available in the public domain . This contrasts with multiple comparator MAT2A inhibitors for which such data are published: AG-270 has a reported enzymatic IC₅₀ of 14 nM ; ZS34 exhibits enzymatic IC₅₀ of 13.7 nM with documented selectivity ; AGI-43192 shows IC₅₀ of 32 nM for MAT2A and 14 nM for SAM inhibition in HCT-116 MTAP-null cells ; and Hit compound 9 demonstrates enzymatic IC₅₀ of 7 nM and HCT-116 MTAP⁻/⁻ cell IC₅₀ of 17 nM [1]. The absence of analogous quantitative benchmarks for Mat2A-IN-7 represents a significant evidentiary gap that must be acknowledged in procurement and experimental planning contexts [2].

Potency Data Availability
Data to verify
No public enzymatic IC₅₀, cellular IC₅₀, or ADME/PK data. Comparators: AG-270 IC₅₀ 14 nM, ZS34 IC₅₀ 13.7 nM, AGI-43192 IC₅₀ 32 nM.
Shifts dose-response validation burden to end-user; may influence procurement priority when potency comparison is critical.
Internal MAT2A enzyme inhibition and cell proliferation assays required before downstream applications.
Data Transparency Assay Validation Procurement Risk Experimental Planning

Mat2A-IN-7 Application Scenarios


Naphthyridinone Scaffold Exploration

Mat2A-IN-7 is optimally deployed in research programs investigating structure-activity relationships (SAR) across diverse MAT2A inhibitor chemotypes. Its 1,8-naphthyridin-2(1H)-one core scaffold is orthogonal to the furoquinazolinone scaffold of ZS34 , the pyrazolopyrimidinone scaffold of AG-270 [1], and the undisclosed chemotype of IDE397, enabling scaffold-diversification studies to probe how core architecture influences allosteric binding, residence time, isoform selectivity (MAT2A versus MAT1A/MAT2B), and off-target engagement. Investigators conducting chemoproteomics, thermal shift assays, or cellular thermal shift assays (CETSA) may leverage Mat2A-IN-7 to generate scaffold-specific target engagement signatures that complement data from other chemical series .

Patent-Referenced MAT2A Tool Compound

For academic laboratories, contract research organizations (CROs), and pharmaceutical discovery units where compound provenance is critical for publication, intellectual property filings, or regulatory-facing documentation, Mat2A-IN-7 offers a verifiable patent origin as WO2021254529A1 Compound 24 . This traceability enables precise citation of chemical identity and synthetic disclosure in experimental methods sections, distinguishing Mat2A-IN-7 from poorly characterized or ambiguously sourced tool compounds . The compound is suited for proof-of-concept studies exploring MAT2A synthetic lethality in gastric, colon, liver, and pancreatic cancer models harboring MTAP deletion [1], with the explicit caveat that internal dose-response validation is required due to the absence of published quantitative potency data .

In Vivo Pharmacodynamic Studies

Mat2A-IN-7 is appropriate for investigators initiating in vivo efficacy or pharmacodynamic studies in MTAP-deleted xenograft models who benefit from vendor-validated formulation protocols . The availability of defined vehicle compositions—including DMSO/Tween 80/Saline (10:5:85) and DMSO/PEG300/Tween 80/Saline formulations —reduces the time and resources required for solubility optimization and formulation development, a common bottleneck in preclinical animal studies. Researchers may utilize Mat2A-IN-7 to establish baseline MAT2A inhibitor responses in their specific tumor models, assessing endpoints such as tumor growth inhibition, intratumoral SAM depletion, symmetric dimethylarginine (SDMA) reduction, and pharmacodynamic modulation of PRMT5-dependent splicing [1]. As with in vitro applications, investigators should anticipate performing internal dose-range-finding and pharmacokinetic sampling to characterize exposure-response relationships .

Internal Reference Compound for MAT2A Screening

In high-throughput screening (HTS) facilities, medicinal chemistry laboratories, and assay development groups, Mat2A-IN-7 may serve as an internal reference compound or counter-screen control within MAT2A inhibitor discovery cascades . Its distinct naphthyridinone chemotype provides orthogonal chemical space relative to screening library members, potentially reducing the risk of compound interference artifacts in biochemical or cellular assays . The compound can be employed to validate assay robustness, establish inter-plate reproducibility metrics, and benchmark the performance of newly identified MAT2A inhibitors when quantitative comparator data are not required. For laboratories establishing MAT2A enzymatic assays using commercial screening kits [1] or developing cell-based proliferation assays in MTAP-isogenic cell line pairs , Mat2A-IN-7 provides a consistent, commercially available positive control with defined storage and handling parameters [2].

Application
Selection Property
Validation Focus
Naphthyridinone Scaffold Exploration
Scaffold identity (1,8-naphthyridinone core)
Target engagement signature verification (e.g., CETSA, thermal shift)
Patent-Referenced Tool Compound
Patent-documented compound origin
Structural consistency and batch reproducibility (NMR, HRMS)
In Vivo Pharmacodynamic Studies
Pre-formulated vehicle protocols
In vivo dose-response and PK characterization in xenograft models
Internal Reference for Screening
Orthogonal chemotype to library compounds
Assay robustness and inter-plate reproducibility metrics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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